molecular formula C12H16N2O4 B554369 Z-L-Nle-ONp CAS No. 24181-97-3

Z-L-Nle-ONp

Cat. No.: B554369
CAS No.: 24181-97-3
M. Wt: 386,39 g/mole
InChI Key: ZCYAXSMOAFDRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Nle-ONp typically involves the esterification of Z-L-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Z-L-Nle-ONp undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Z-L-norleucine and 4-nitrophenol.

    Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Z-L-Nle-ONp is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-L-Nle-ONp involves its role as a substrate in enzymatic reactions. It is often used to study the activity of proteases, enzymes that cleave peptide bonds. The ester bond in this compound is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. This makes it a valuable tool in enzymology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-L-Nle-ONp is unique due to its specific structure, which allows it to be used as a substrate for a wide range of proteases. Its high purity and stability make it a preferred choice in research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQPOFZGPUCSGU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427074
Record name AmbotzZAA1232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24181-97-3
Record name AmbotzZAA1232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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